molecular formula C18H17NO3 B1222831 N-Acetoxy-4-acetamidostilbene

N-Acetoxy-4-acetamidostilbene

Cat. No.: B1222831
M. Wt: 295.3 g/mol
InChI Key: DQOBUTWTHQJLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetoxy-4-acetamidostilbene, also known as this compound, is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Carcinogenic Studies

N-AcO-AAS has been extensively studied for its carcinogenic properties. Research indicates that it reacts with nucleosides and nucleic acids, leading to the formation of alkylation products. For instance, it has been shown to react with guanosine, adenosine, and cytidine, producing multiple adducts that can interfere with DNA replication and repair mechanisms . These interactions are crucial for understanding the mechanisms of chemical carcinogenesis.

Table 1: Major Products from Reactions with Nucleosides

NucleosideMajor ProductDescription
Guanosine1-(4-acetamidophenyl)-1-(1-guanosyl)-2-hydroxy-2-phenylethaneA significant adduct formed during reaction
Adenosine1-(4-acetamidophenyl)-1-(N6-adenoxyl)-2-hydroxy-2-phenylethaneMajor product indicating interaction with adenosine
Cytidine1-(4-acetamidophenyl)-1-(3-uridyl)-2-hydroxy-2-phenylethaneDeamination product from reaction with cytidine

These findings highlight the potential of N-AcO-AAS as a model compound for studying the effects of environmental carcinogens on genetic material.

Molecular Biology Applications

The ability of N-AcO-AAS to form stable adducts with DNA and RNA makes it a valuable tool in molecular biology. It can be utilized to investigate the mechanisms of DNA damage and repair. Studies have demonstrated that treatment of RNA with this compound leads to the identification of various alkylation products, which can be analyzed to understand the consequences of such modifications on gene expression and cellular function .

Organic Synthesis

This compound's structure allows it to serve as an intermediate in organic synthesis. Its acetoxy group can facilitate various transformations, making it useful in the synthesis of more complex organic molecules. The versatility of acetoxy groups in organic chemistry is well-documented, as they can participate in esterification reactions and serve as protecting groups .

Table 2: Synthetic Transformations Involving N-AcO-AAS

Transformation TypeDescription
EsterificationFormation of esters through reaction with alcohols
AlkylationIntroduction of alkyl groups into other substrates
Prodrug DevelopmentModification to enhance solubility or stability

Case Study 1: Interaction with DNA

In a study examining the interaction between N-AcO-AAS and DNA, researchers treated DNA samples with varying concentrations of the compound. The results indicated a dose-dependent increase in DNA adduct formation, correlating with increased mutagenic potential. This study underscores the importance of understanding how environmental chemicals like N-AcO-AAS can lead to genetic mutations associated with cancer .

Case Study 2: Synthesis of Novel Compounds

Another research effort focused on utilizing N-AcO-AAS as a precursor for synthesizing novel anticancer agents. By modifying its structure through selective reactions, chemists were able to create derivatives that exhibited enhanced biological activity against cancer cell lines. This approach demonstrates the compound's utility beyond mere carcinogenicity, highlighting its potential in therapeutic development .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

[N-acetyl-4-(2-phenylethenyl)anilino] acetate

InChI

InChI=1S/C18H17NO3/c1-14(20)19(22-15(2)21)18-12-10-17(11-13-18)9-8-16-6-4-3-5-7-16/h3-13H,1-2H3

InChI Key

DQOBUTWTHQJLSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)OC(=O)C

Synonyms

N-acetoxy-4-acetamidostilbene
N-acetoxy-4-acetylaminostilbene
N-acetoxy-4-acetylaminostilbene, (E)-isomer
N-acetoxy-N-(4-stilbenyl)acetamide

Origin of Product

United States

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